

Best practices for using fresh DMSO with GSK2643943A

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Compound of Interest

Compound Name: GSK2643943A

Cat. No.: B2562668

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Technical Support Center: GSK2643943A

Welcome to the technical support center for **GSK2643943A**. This resource is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting guidance for the use of **GSK2643943A**, with a particular focus on its preparation with fresh Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is **GSK2643943A** and what is its mechanism of action?

GSK2643943A is a potent and specific inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 20 (USP20). Its mechanism of action involves the inhibition of USP20's ability to remove ubiquitin chains from substrate proteins. This leads to the accumulation of ubiquitinated proteins, affecting various cellular processes. A primary target of USP20 is p62/sequestosome-1, a key scaffolding protein in the NF- κ B signaling pathway. By inhibiting USP20, **GSK2643943A** prevents the deubiquitination of p62, leading to its degradation and subsequent modulation of NF- κ B activity.

Q2: Why is it critical to use fresh, anhydrous DMSO for dissolving **GSK2643943A**?

DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of many organic compounds, including **GSK2643943A**. Using "wet" or old DMSO can lead to incomplete dissolution, precipitation of

the compound, and consequently, inaccurate concentrations in your experiments. To ensure reproducibility and the highest quality data, it is imperative to use fresh, anhydrous, high-purity DMSO for preparing stock solutions.

Q3: What is the recommended method for preparing a stock solution of **GSK2643943A** in DMSO?

To prepare a stock solution, it is recommended to weigh the desired amount of **GSK2643943A** powder and dissolve it in fresh, anhydrous DMSO to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions. For cellular assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects, with 0.1% being a widely recommended safe concentration.

Q4: How should I store the **GSK2643943A** stock solution in DMSO?

Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. Under these conditions, the stock solution is generally stable for at least one month at -20°C and up to six months at -80°C. For long-term storage, -80°C is recommended.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Compound Precipitation in Stock Solution	1. Use of old or "wet" DMSO. 2. Incorrect storage of DMSO (not tightly sealed). 3. Exceeded solubility limit.	1. Always use fresh, anhydrous, high-purity DMSO. 2. Store DMSO in small, tightly sealed aliquots. 3. Prepare a new stock solution at a lower concentration. Gentle warming (to 37°C) and sonication may help redissolve the precipitate, but a fresh preparation is recommended for critical experiments.
Precipitation Upon Dilution in Aqueous Media	1. Rapid change in solvent polarity. 2. Low aqueous solubility of GSK2643943A.	1. Perform serial dilutions in a stepwise manner. 2. Briefly vortex or sonicate the diluted solution. 3. For in vivo studies, consider using co-solvents such as PEG300, Tween-80, or SBE- β -CD to improve solubility.
Inconsistent or Low Inhibitory Activity	1. Inaccurate concentration of the stock solution due to precipitation. 2. Degradation of the compound. 3. Issues with the assay itself (e.g., cell health, reagent quality).	1. Prepare a fresh stock solution using best practices. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Include appropriate positive and negative controls in your assay. Ensure cells are healthy and in the logarithmic growth phase.
High Background Signal in Assays	1. Non-specific binding or off-target effects. 2. Assay interference from the compound or DMSO.	1. Perform control experiments with a vehicle (DMSO) control at the same final concentration. 2. Consider running counter-screens to

identify potential off-target activities or assay interference.

Data Presentation

Table 1: Solubility and Storage Recommendations for **GSK2643943A**

Parameter	Recommendation	Source
Solvent	Anhydrous DMSO	Internal Best Practices
Maximum Stock Concentration	≥ 55 mg/mL (in fresh DMSO)	
Powder Storage	-20°C for up to 3 years	Manufacturer Data
Stock Solution Storage (-20°C)	Up to 1 month	Manufacturer Data
Stock Solution Storage (-80°C)	Up to 6 months	Manufacturer Data
Working Solution (in aqueous media)	Prepare fresh for each experiment	

Experimental Protocols

Detailed Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of **GSK2643943A** on the viability of a cancer cell line (e.g., SCC9).

Materials:

- **GSK2643943A** powder
- Anhydrous DMSO
- Cancer cell line (e.g., SCC9)
- Complete cell culture medium
- 96-well cell culture plates

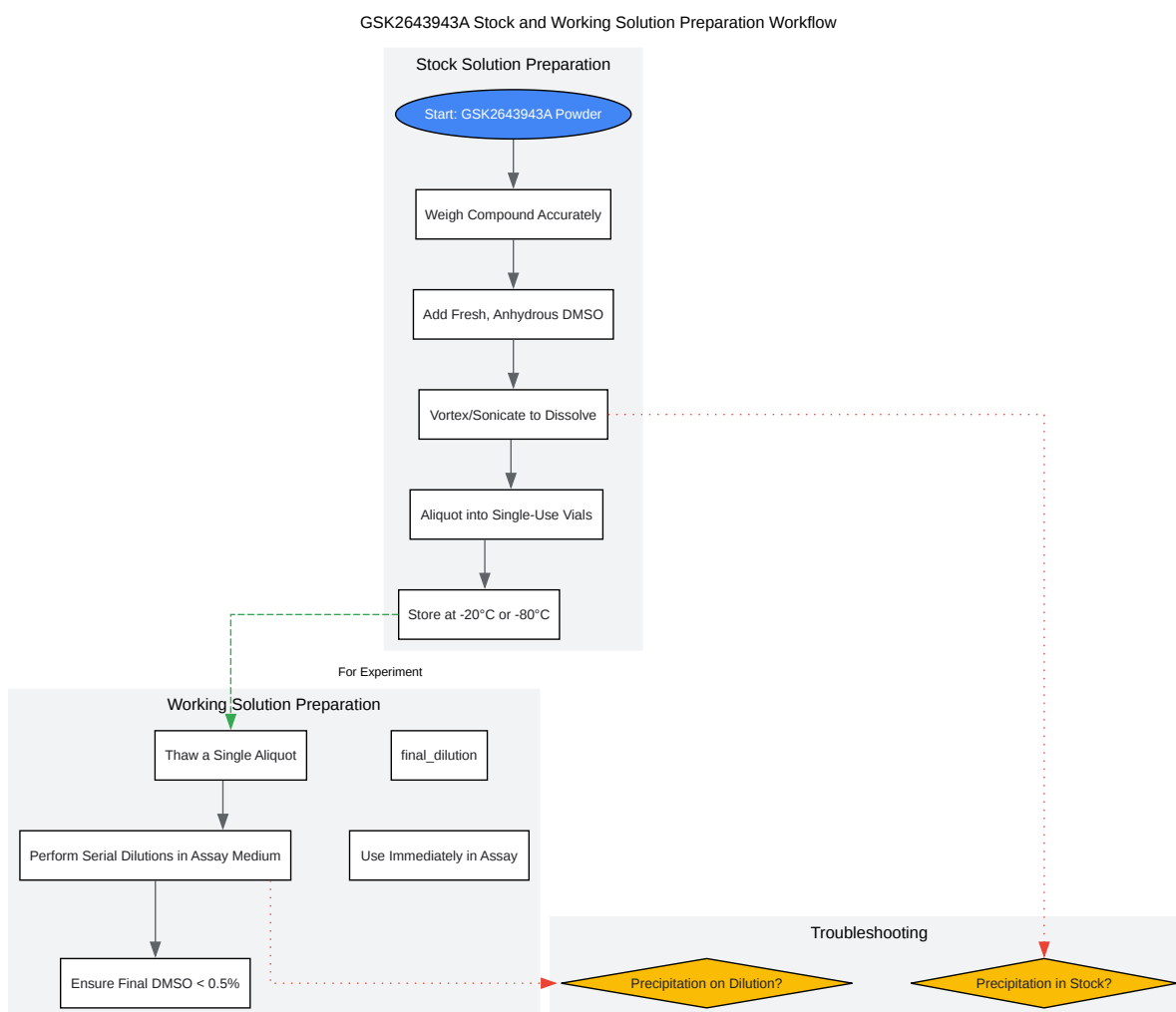
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a 10 mM stock solution of **GSK2643943A** in anhydrous DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μ M). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **GSK2643943A** or the vehicle control (medium with DMSO).
- Incubation:
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

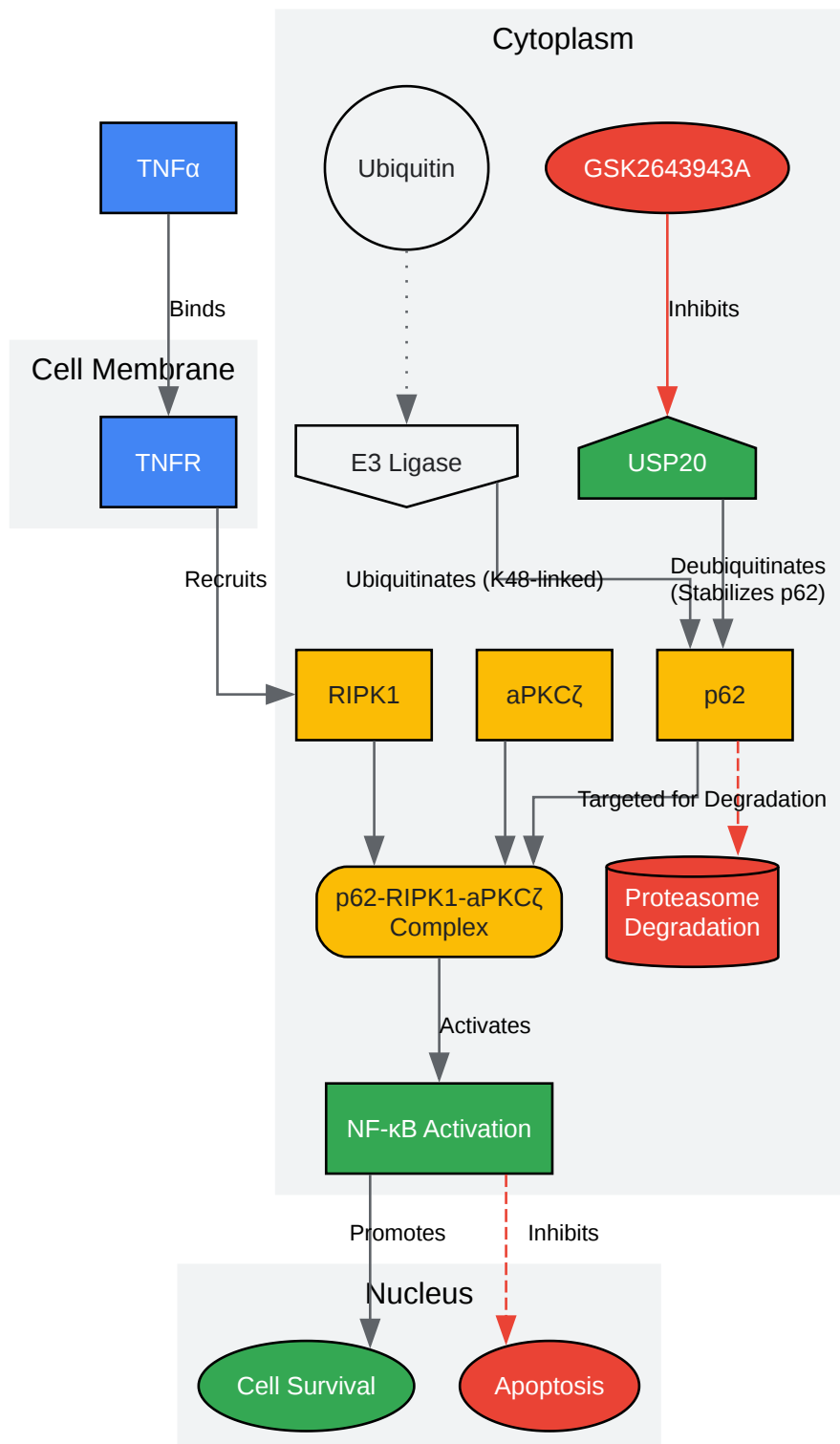
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently pipette up and down to ensure complete solubilization.
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
 - Calculate the percentage of cell viability relative to the vehicle control.

Visualizations



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Caption: Workflow for the preparation of **GSK2643943A** stock and working solutions.

Inhibition of USP20 by GSK2643943A and its Effect on the NF- κ B Pathway[Click to download full resolution via product page](#)Caption: The signaling pathway of USP20 and the effect of **GSK2643943A**.

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